2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid

Catalog No.
S802781
CAS No.
121633-50-9
M.F
C6H8O7
M. Wt
194.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic aci...

CAS Number

121633-50-9

Product Name

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid

IUPAC Name

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid

Molecular Formula

C6H8O7

Molecular Weight

194.11 g/mol

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1

InChI Key

KRKNYBCHXYNGOX-ZDOIIHCHSA-N

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

[13CH2](C(=O)O)C([13CH2]C(=O)O)(C(=O)O)O

Tracing Metabolic Pathways

Citric acid plays a central role in the Krebs cycle, also known as the citric acid cycle or the tricarboxylic acid (TCA) cycle. This metabolic pathway serves as the foundation for cellular respiration, where energy is extracted from carbohydrates, fats, and proteins . By introducing citric acid-2,4-13C2 into a biological system, researchers can monitor the incorporation of the labeled carbon atoms into downstream metabolites. This allows them to elucidate the specific steps and pathways involved in the metabolism of various substrates within the cell .

Studying Flux Analysis

Citric acid-2,4-13C2 can be employed in metabolic flux analysis (MFA), a technique used to quantify the rates of specific reactions within metabolic pathways. By measuring the relative abundance of ¹³C in different metabolites, researchers can gain insights into the activity and regulation of various enzymes involved in the citric acid cycle and other metabolic processes .

Investigating Cellular Physiology

The application of citric acid-2,4-13C2 extends beyond basic metabolic studies. Researchers can utilize this tool to investigate various aspects of cellular physiology, including:

  • Cellular differentiation and development: Understanding how the metabolic profile of cells changes during differentiation and development can provide valuable insights into these processes .
  • Response to environmental stress: Studying the metabolic adaptations of cells to environmental stressors, such as nutrient deprivation or oxygen limitation, can reveal key mechanisms of cellular resilience and survival .
  • Disease models: Using isotopically labeled citric acid, researchers can develop and study disease models to understand the altered metabolic pathways associated with various pathological conditions .

2-Hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid, commonly known as a labeled form of propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid derivative. Its molecular formula is C₆H₈O₇, and it has a molecular weight of approximately 195.10 g/mol. This compound features three carboxylic acid groups and one hydroxyl group, making it a key player in various biochemical pathways, particularly in the Krebs cycle. The presence of the ^13C isotopes allows for specific applications in metabolic studies and tracer experiments .

Citric acid-2,4-13C2 does not have a direct mechanism of action as it is not designed to produce a biological effect. Instead, it serves as a tracer molecule within the citric acid cycle. The incorporation of the $^{13}$C isotope into downstream metabolites allows researchers to track the metabolic fate of citric acid and understand its role in cellular energy production [, ].

  • Safety precautions: Wear gloves, safety glasses, and a lab coat when handling the compound [].
  • Storage: Store in a cool, dry place away from direct sunlight [].
  • Disposal: Dispose of according to local regulations for laboratory waste [].

2-Hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid primarily participates in reactions typical of tricarboxylic acids:

  • Aconitase Inhibition: This compound acts as an inhibitor of aconitase, an enzyme critical in the Krebs cycle. By mimicking citric acid but lacking a hydroxyl group necessary for the catalysis to proceed, it effectively halts the conversion of citric acid to isocitric acid .
  • Esterification: It can undergo esterification reactions to form esters with alcohols, which are relevant in both synthetic chemistry and natural product chemistry.

The biological activity of 2-hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid is significant due to its role as an aconitase inhibitor. This inhibition disrupts the normal function of the Krebs cycle, leading to potential alterations in cellular metabolism. Additionally, its esters are found in various natural products and mycotoxins, indicating its relevance in biological systems .

The synthesis of 2-hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid can be achieved through several methods:

  • From Fumaric Acid: A common two-step synthesis involves starting from fumaric acid. The process typically includes:
    • Hydroxylation: Introduction of a hydroxyl group at the appropriate position.
    • Carboxylation: Addition of carboxylic acid groups to yield the final product.
  • Isotope Labeling: The incorporation of ^13C isotopes can be achieved during the synthesis by using labeled precursors or through specific labeling techniques during

This compound has various applications:

  • Metabolic Studies: Due to its isotopic labeling with ^13C, it is widely used in metabolic tracing studies to understand metabolic pathways and fluxes.
  • Pharmaceuticals: Its role as an aconitase inhibitor makes it a candidate for research into metabolic disorders and potential therapeutic applications.
  • Natural Products Research: As a precursor or component in the synthesis of natural products and mycotoxins, it is valuable in biochemistry and pharmacognosy .

Interaction studies involving 2-hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid often focus on its binding affinity to aconitase and other enzymes within metabolic pathways. These studies help elucidate its mechanism of action and potential effects on cellular metabolism. Research indicates that its structural similarities to citric acid facilitate binding but prevent further enzymatic conversion .

Similar Compounds

When comparing 2-hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid with other similar compounds, several noteworthy compounds emerge:

Compound NameStructural FeaturesUnique Aspects
Citric AcidThree carboxylic groups and one hydroxyl groupCentral role in the Krebs cycle; not an inhibitor
Isocitric AcidSimilar structure to citric acid with additional hydroxylIntermediate in the Krebs cycle
Tricarballylic AcidThree carboxylic groups without hydroxylKnown for its mycotoxin associations

The uniqueness of 2-hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid lies in its isotopic labeling and its specific inhibitory action on aconitase compared to other similar compounds which do not exhibit this property .

XLogP3

-1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Citric acid-2,4-13C2

Dates

Modify: 2023-08-15

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